Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a benzamido group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate typically involves multi-step organic synthesis. A common synthetic route includes:
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Formation of the Benzamido Intermediate: : The initial step involves the reaction of 4-(thiophen-3-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield 4-(thiophen-3-yl)benzamide.
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Piperidine Derivative Formation: : The next step involves the alkylation of piperidine with a suitable alkylating agent, such as methyl bromoacetate, to form methyl 4-(bromomethyl)piperidine-1-carboxylate.
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Coupling Reaction: : The final step is the coupling of the benzamido intermediate with the piperidine derivative under basic conditions, typically using a base like triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: : The benzamido group can participate in nucleophilic substitution reactions, where nucleophiles can replace the amide group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites or receptor binding domains.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((4-(pyridin-3-yl)benzamido)methyl)piperidine-1-carboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.
Methyl 4-((4-(furan-3-yl)benzamido)methyl)piperidine-1-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with pyridine or furan rings. This uniqueness can be exploited in the design of new materials and drugs with specific properties.
Properties
IUPAC Name |
methyl 4-[[(4-thiophen-3-ylbenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-24-19(23)21-9-6-14(7-10-21)12-20-18(22)16-4-2-15(3-5-16)17-8-11-25-13-17/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPELARUVTPEVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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